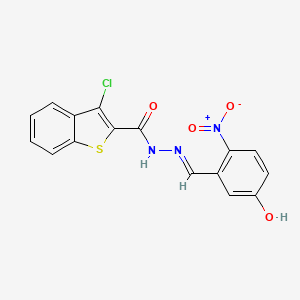
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide, also known as ANCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANCA is a member of the acrylamide family of compounds and is an important tool in studying various biochemical and physiological processes.
Wirkmechanismus
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide works by binding to the active site of proteases, preventing them from breaking down proteins. This mechanism of action makes N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide a valuable tool in studying the function of proteases in various biological processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of several proteases involved in the immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of proteases involved in cancer cell growth, suggesting that it may have potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is its selectivity for certain proteases. This allows researchers to study the function of specific enzymes in biological processes. However, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide also has some limitations. For example, it can be difficult to synthesize and is relatively expensive compared to other research tools.
Zukünftige Richtungen
There are several future directions for research involving N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide. One potential application is in the development of new drugs for the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide may have potential applications in cancer research, particularly in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 4-ethoxy-1-naphthylamine, which is then reacted with acryloyl chloride to form 4-ethoxy-1-naphthylacryloyl chloride. This intermediate compound is then reacted with sec-butylamine and sodium cyanide to form N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. One of the most important applications of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is in the study of proteases, which are enzymes that break down proteins. N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a potent inhibitor of proteases and has been used to study the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-2-cyano-3-(4-ethoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-14(3)22-20(23)16(13-21)12-15-10-11-19(24-5-2)18-9-7-6-8-17(15)18/h6-12,14H,4-5H2,1-3H3,(H,22,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOLCVUWGBECP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=C(C2=CC=CC=C12)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=C(C2=CC=CC=C12)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
![methyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B5908288.png)
